molecular formula C17H23NO B12912184 3-(m-Methoxyphenyl)-3-propyl-1-(2-propynyl)pyrrolidine CAS No. 69551-97-9

3-(m-Methoxyphenyl)-3-propyl-1-(2-propynyl)pyrrolidine

Cat. No.: B12912184
CAS No.: 69551-97-9
M. Wt: 257.37 g/mol
InChI Key: YDRJTYWSYJJAPR-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-PROPYLPYRROLIDINE is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-PROPYLPYRROLIDINE typically involves multi-step organic reactions. One possible synthetic route could involve:

    Starting Materials: 3-methoxybenzaldehyde, propargyl bromide, and propylamine.

    Step 1: Formation of an intermediate Schiff base by reacting 3-methoxybenzaldehyde with propylamine under acidic conditions.

    Step 2: Cyclization of the Schiff base with propargyl bromide in the presence of a base such as sodium hydride to form the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-PROPYLPYRROLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidines with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals targeting specific diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-PROPYLPYRROLIDINE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-METHYLPYRROLIDINE
  • 3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-ETHYLPYRROLIDINE

Uniqueness

3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-PROPYLPYRROLIDINE is unique due to its specific substitution pattern on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

69551-97-9

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

3-(3-methoxyphenyl)-3-propyl-1-prop-2-ynylpyrrolidine

InChI

InChI=1S/C17H23NO/c1-4-9-17(10-12-18(14-17)11-5-2)15-7-6-8-16(13-15)19-3/h2,6-8,13H,4,9-12,14H2,1,3H3

InChI Key

YDRJTYWSYJJAPR-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1)CC#C)C2=CC(=CC=C2)OC

Origin of Product

United States

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